molecular formula C27H31NO B1681207 TAK-070 free base CAS No. 212571-56-7

TAK-070 free base

Cat. No.: B1681207
CAS No.: 212571-56-7
M. Wt: 385.5 g/mol
InChI Key: SETMAZMOXYOEJA-NRFANRHFSA-N
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Description

TAK-070 free base is a noncompetitive and orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is a rate-limiting protease responsible for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-beta pathology and improving cognitive impairments in animal models of Alzheimer’s disease .

Preparation Methods

The synthetic routes and reaction conditions for TAK-070 free base are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired inhibitory activity against BACE1 . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Comparison with Similar Compounds

TAK-070 free base is unique in its noncompetitive inhibition of BACE1, distinguishing it from other BACE1 inhibitors that typically act through competitive mechanisms. Similar compounds include other BACE1 inhibitors such as LY2886721, MK-8931 (verubecestat), and AZD3293 (lanabecestat). These compounds also target BACE1 but differ in their binding sites and inhibitory mechanisms . This compound’s noncompetitive inhibition offers potential advantages in terms of reduced side effects and sustained efficacy in reducing amyloid-beta pathology .

Biological Activity

TAK-070 free base is a compound primarily studied for its potential therapeutic applications in Alzheimer's disease (AD) as a noncompetitive inhibitor of beta-secretase 1 (BACE1). This enzyme plays a crucial role in the production of amyloid-beta (Aβ) peptides, which aggregate to form plaques that are characteristic of AD. The inhibition of BACE1 is therefore a strategic target for reducing Aβ levels and ameliorating cognitive decline associated with AD.

TAK-070 functions as a noncompetitive inhibitor of BACE1, with an IC50 value of 3.15 μM . This means that it effectively inhibits the enzyme's activity, thereby decreasing the production of Aβ peptides in the brain. The reduction of soluble Aβ levels has been linked to improvements in cognitive function in various animal models of AD .

Research Findings

In preclinical studies, TAK-070 demonstrated significant efficacy in ameliorating behavioral deficits and Aβ pathology in mouse models. Specifically, Fukumoto et al. (2010) reported that administration of TAK-070 led to a marked decrease in soluble Aβ levels and improved cognitive performance in treated mice compared to untreated controls .

Key Data Points

Parameter Value
Target Enzyme BACE1
IC50 3.15 μM
Molecular Formula C₂₇H₃₁NO
Molecular Weight 385.54 g/mol
Research Focus Alzheimer’s Disease

Case Studies and Clinical Trials

While TAK-070 has shown promise in preclinical studies, its clinical development faced challenges. It was included in early-phase clinical trials aimed at assessing its safety and efficacy in humans. However, reports indicate that the compound was eventually removed from the pipeline due to abnormal liver biochemistry observed during trials .

Summary of Clinical Trials

Trial Phase Status Notes
Phase 1TerminatedAbnormal liver biochemistry noted
Phase 2Not availableNo further development reported

Implications for Alzheimer’s Disease Therapy

The inhibition of BACE1 represents a significant strategy for AD treatment, as reducing Aβ levels could potentially slow disease progression. TAK-070's ability to penetrate the blood-brain barrier enhances its therapeutic potential, although its clinical viability remains uncertain due to the adverse effects observed during trials .

Future Directions

Further research is needed to explore alternative compounds with similar mechanisms but improved safety profiles. Investigating other BACE1 inhibitors may provide insights into effective treatments for AD without the complications seen with TAK-070.

Properties

CAS No.

212571-56-7

Molecular Formula

C27H31NO

Molecular Weight

385.5 g/mol

IUPAC Name

N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine

InChI

InChI=1S/C27H31NO/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3/t21-/m0/s1

InChI Key

SETMAZMOXYOEJA-NRFANRHFSA-N

SMILES

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4

Isomeric SMILES

CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAK-070, TAK 070, TAK070

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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